molecular formula C19H22FN3O3S B2770629 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897612-13-4

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide

Katalognummer B2770629
CAS-Nummer: 897612-13-4
Molekulargewicht: 391.46
InChI-Schlüssel: KHSNVQWIBRVCPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of “3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” is not explicitly provided in the available literature .


Chemical Reactions Analysis

The chemical reactions involving “3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” are not well-documented in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” are not well-documented in the available literature .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibitory Properties

Research has identified compounds incorporating sulphonamide moieties, similar in structure to "3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide", that show potent inhibitory effects on carbonic anhydrase (CA) enzymes. These enzymes are crucial in various physiological processes, including respiration and the regulation of pH in blood and tissues. Sulphonamides with fluorine substitutions have demonstrated effective inhibition against human carbonic anhydrase isoforms, indicating potential therapeutic applications in conditions where CA activity is dysregulated (Bilginer et al., 2019).

Antimicrobial Activity

Fluorinated compounds, including those similar to the compound , have been synthesized and evaluated for their antimicrobial efficacy. Studies have found that certain fluorinated sulphonamides and benzamide derivatives exhibit significant antifungal and antibacterial properties. This suggests their potential as leads for developing new antimicrobial agents, especially against drug-resistant strains (Carmellino et al., 1994).

Antiproliferative Activities

Sulphonamide derivatives have been investigated for their antiproliferative activities against various cancer cell lines. Compounds exhibiting structural similarities to "3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide" have shown promising results in inhibiting the growth of certain types of cancer cells. These findings indicate the potential application of such compounds in cancer therapy, highlighting their role in the development of new anticancer drugs (Mert et al., 2014).

Dual Receptor Agonism and Serotonin Reuptake Inhibition

Research into compounds structurally related to "3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide" has explored their potential as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors. These properties suggest therapeutic applications in psychiatric disorders such as depression and anxiety, where modulation of serotonin levels plays a key role (Heinrich et al., 2004).

Histone Deacetylase Inhibition

Benzamide derivatives, including those with structural similarities to the compound of interest, have been identified as inhibitors of histone deacetylase (HDAC). HDAC inhibitors can induce hyperacetylation of histones, leading to alterations in gene expression. This mechanism has implications for the treatment of various cancers, as it can regulate the expression of genes involved in tumor suppression and apoptosis (Saito et al., 1999).

Zukünftige Richtungen

The future directions for research on “3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” are not explicitly mentioned in the available literature .

Eigenschaften

IUPAC Name

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-17-6-4-5-16(15-17)19(24)21-9-14-27(25,26)23-12-10-22(11-13-23)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSNVQWIBRVCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.